molecular formula C16H16N2O2 B5917564 1-cyclohexylchromeno[3,4-d]imidazol-4-one CAS No. 87236-22-4

1-cyclohexylchromeno[3,4-d]imidazol-4-one

Cat. No.: B5917564
CAS No.: 87236-22-4
M. Wt: 268.31 g/mol
InChI Key: GLXOIRWVKHIVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that features a unique structure combining a chromene ring with an imidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both chromene and imidazole rings in its structure imparts unique chemical and biological properties, making it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexylchromeno[3,4-d]imidazol-4-one typically involves the condensation of a chromene derivative with an imidazole precursor. One common method includes the use of cyclohexylamine and chromene-3-carboxaldehyde under acidic or basic conditions to facilitate the formation of the imidazole ring. The reaction is often carried out in solvents such as ethanol or methanol, and the reaction temperature can vary from room temperature to reflux conditions, depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromene or imidazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, electrophilic reagents for nitration or sulfonation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives with additional oxygen-containing functional groups, reduced derivatives with hydrogenated rings, and substituted derivatives with various functional groups replacing hydrogen atoms on the chromene or imidazole rings.

Scientific Research Applications

1-cyclohexylchromeno[3,4-d]imidazol-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties, such as dyes and sensors.

Mechanism of Action

The mechanism of action of 1-cyclohexylchromeno[3,4-d]imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms. The chromene and imidazole rings play a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

1-cyclohexylchromeno[3,4-d]imidazol-4-one can be compared with other similar compounds, such as:

    Chromenoimidazoles: Compounds with similar chromene and imidazole structures but different substituents on the rings.

    Cyclohexylimidazoles: Compounds with a cyclohexyl group attached to an imidazole ring without the chromene moiety.

    Chromeno[3,4-d]imidazol-4-ones: Compounds with variations in the substituents on the chromene or imidazole rings.

The uniqueness of this compound lies in its specific combination of chromene and imidazole rings with a cyclohexyl group, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

1-cyclohexylchromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16-14-15(12-8-4-5-9-13(12)20-16)18(10-17-14)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXOIRWVKHIVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236219
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87236-22-4
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087236224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.